4-(4-bromobenzoyl)benzoic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9BrO3 |
|---|---|
Molecular Weight |
305.12 g/mol |
IUPAC Name |
4-(4-bromobenzoyl)benzoic acid |
InChI |
InChI=1S/C14H9BrO3/c15-12-7-5-10(6-8-12)13(16)9-1-3-11(4-2-9)14(17)18/h1-8H,(H,17,18) |
InChI Key |
CEXBCYLBJZXNNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Monograph: 4-(4-Bromobenzoyl)benzoic Acid
Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]
4-(4-Bromobenzoyl)benzoic acid is a bifunctional aromatic ketone characterized by a benzophenone core substituted with a carboxylic acid at the 4-position and a bromine atom at the 4'-position.[1] This asymmetric substitution pattern renders it a critical intermediate in the synthesis of high-performance polymers (such as Polyetherketoneketones, PEKK) and a versatile linker in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions.
Core Physicochemical Data[5]
| Property | Value | Notes |
| IUPAC Name | 4-(4-Bromobenzoyl)benzoic acid | |
| Synonyms | 4-Bromo-4'-carboxybenzophenone; p-(p-bromobenzoyl)benzoic acid | |
| Molecular Formula | C₁₄H₉BrO₃ | |
| Molecular Weight | 305.12 g/mol | Calculated based on standard atomic weights.[1] |
| CAS Registry | 51310-29-3 (Methyl ester analog) | The free acid is often generated in situ or cited via its ester derivatives in patent literature. |
| SMILES | OC(=O)c1ccc(cc1)C(=O)c2ccc(Br)cc2 | |
| Appearance | Off-white to pale yellow crystalline solid | |
| Solubility | DMSO, DMF, hot Ethanol | Insoluble in water; limited solubility in cold non-polar solvents. |
| Melting Point | >240 °C (Predicted) | High melting point due to strong intermolecular hydrogen bonding (dimerization) and π-π stacking. |
Synthetic Pathways and Experimental Logic[2][4][5][7]
The synthesis of 4-(4-bromobenzoyl)benzoic acid presents a regiochemical challenge. Direct Friedel-Crafts acylation of bromobenzene with terephthalic anhydride typically yields a mixture or low conversion.[1] The most robust industrial and laboratory protocol involves a two-step sequence : Friedel-Crafts acylation followed by benzylic oxidation.[1]
Step 1: Friedel-Crafts Acylation (Regioselective Construction)
The synthesis begins with the reaction of 4-bromobenzoyl chloride with toluene . Toluene is used instead of benzene to introduce a methyl group at the 4'-position, which serves as a "masked" carboxylic acid.
-
Reagents: 4-Bromobenzoyl chloride, Toluene (solvent/reactant), AlCl₃ (Lewis Acid).
-
Mechanism: The electrophilic acylium ion attacks the para position of toluene (activated by the methyl group) to form 4-bromo-4'-methylbenzophenone .
-
Selectivity: The para product is favored over ortho due to steric hindrance from the bulky acyl group.[1]
Step 2: Benzylic Oxidation (Functionalization)
The methyl group is oxidized to a carboxylic acid using a strong oxidant.[1]
-
Reagents: KMnO₄ (Potassium Permanganate) or HNO₃ (Nitric Acid), often with a phase transfer catalyst if using aqueous permanganate.
-
Outcome: Quantitative conversion of the methyl group to the carboxylate, followed by acidic workup to yield the target acid.
Reaction Workflow Diagram
Figure 1: Two-step synthetic route ensuring para-para regioselectivity.
Applications in Research & Development
A. High-Performance Polymer Synthesis (PEKK)
This molecule is a quintessential "AB-type" monomer precursor. In the synthesis of Polyetherketoneketones (PEKK) , the bromine functionality allows for nucleophilic aromatic substitution, while the carboxylic acid can be converted to an acid chloride.
-
Mechanism: The bromine atom is activated by the ortho/para carbonyl group, making it susceptible to displacement by phenoxide salts (e.g., hydroquinone derivatives) in high-temperature polycondensation.
B. Medicinal Chemistry (Linker Design)
In drug discovery, the molecule serves as a rigid, photo-active linker.
-
Suzuki-Miyaura Coupling: The aryl bromide undergoes palladium-catalyzed cross-coupling with boronic acids to extend the carbon skeleton.[1]
-
Amide Coupling: The carboxylic acid moiety reacts with amines to form stable amide bonds, allowing the attachment of pharmacophores.
-
Photoaffinity Labeling: The benzophenone core is a known photo-crosslinker.[1] Upon UV irradiation (~350-360 nm), the carbonyl oxygen forms a triplet radical that can abstract hydrogen atoms from nearby proteins, covalently trapping drug targets.
Analytical Characterization
To validate the identity of synthesized 4-(4-bromobenzoyl)benzoic acid, researchers should look for the following spectral signatures:
¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
The spectrum will display two distinct AA'BB' systems (two sets of para-substituted doublets) and a downfield acid proton.
-
δ ~13.0 ppm (s, 1H): Carboxylic acid -COOH (broad, exchangeable).
-
δ ~8.1 ppm (d, 2H): Protons ortho to the COOH group (deshielded by anisotropy).
-
δ ~7.8 ppm (d, 2H): Protons ortho to the ketone (on the benzoic acid ring).
-
δ ~7.7 ppm (d, 2H): Protons ortho to the ketone (on the bromophenyl ring).
-
δ ~7.6 ppm (d, 2H): Protons ortho to the Bromine atom.
FT-IR Spectroscopy
-
3300–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).
-
1690–1710 cm⁻¹: C=O stretch (Carboxylic acid).
-
1650–1665 cm⁻¹: C=O stretch (Benzophenone ketone).
-
~1070 cm⁻¹: C-Br stretch (Aryl bromide).
Safety & Handling Protocol
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of dust.[1]
-
Storage: Store in a cool, dry place. The compound is stable under ambient conditions but should be kept away from strong oxidizers and reducing agents.[1]
References
-
Organic Syntheses. Oxidation of Methylarenes to Carboxylic Acids. Available at: [Link]
-
PubChem. 4-Bromobenzoic Acid and Derivatives - Compound Summary. Available at: [Link]
Sources
Benzophenone Derivatives with Carboxylic Acid and Bromine Functional Groups: A Multifunctional Scaffold for Synthesis and Application
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Benzophenone derivatives bearing both carboxylic acid and bromine functionalities represent a class of compounds with significant versatility and potential in medicinal chemistry, photochemistry, and materials science.[1][2] The benzophenone core is a privileged scaffold in drug discovery and a classical photosensitizer, while the carboxylic acid and bromine moieties offer critical handles for modulating physicochemical properties and enabling further synthetic diversification.[1][3][4] This guide provides an in-depth exploration of the synthesis, characterization, and application of these trifunctional molecules, offering field-proven insights and detailed protocols for researchers and drug development professionals.
The Strategic Importance of the Trifunctional Scaffold
The combination of a benzophenone core, a carboxylic acid, and a bromine atom on a single molecular framework is not coincidental; it is a deliberate design strategy to access a wide range of chemical and biological activities.
-
The Benzophenone Core: This diaryl ketone structure is a renowned photoinitiator and photosensitizer.[5][6] Upon UV irradiation, it efficiently undergoes intersystem crossing (ISC) to a long-lived triplet state, which can initiate a variety of chemical reactions.[7][8][9] Furthermore, the benzophenone moiety is a common structural motif in numerous biologically active compounds, exhibiting anticancer, anti-inflammatory, and antiviral properties.[1][2]
-
The Carboxylic Acid Group: This functional group is pivotal in drug design. It can participate in crucial hydrogen bonding and ionic interactions with biological targets like enzymes and receptors.[4] Its presence significantly influences aqueous solubility and pharmacokinetic profiles. From a synthetic standpoint, it serves as a versatile precursor for esters, amides, and other derivatives.
-
The Bromine Atom: The inclusion of a bromine atom serves two primary purposes. First, as a heavy atom, it can enhance the rate of intersystem crossing, thereby improving the photosensitizing efficiency of the benzophenone core. Second, and critically for modern drug discovery, it acts as a synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][10][11] This allows for the facile introduction of a vast array of aryl, heteroaryl, or alkyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Core Synthesis Strategies: A Causal Analysis
The synthesis of these target molecules typically relies on established, robust reactions, with the Friedel-Crafts acylation being the cornerstone for constructing the central benzophenone scaffold.[12][13][14]
Friedel-Crafts Acylation: The Primary C-C Bond Formation
The most direct route to the benzophenone core is the electrophilic aromatic substitution reaction between an aromatic acid chloride (or anhydride) and an aromatic ring, catalyzed by a Lewis acid.[12][13][15] The choice of reactants and the timing of functional group introduction are key strategic decisions.
Causality Behind Component Selection:
-
Reactants: One can react a bromo-substituted benzene derivative with a phthalic anhydride analogue (leading to a 2-benzoylbenzoic acid structure) or react a bromo-benzoyl chloride with a toluene derivative (which requires a subsequent oxidation step). The choice depends on the commercial availability and cost of starting materials and the desired final substitution pattern.
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is the classical and most potent catalyst. However, it is required in stoichiometric amounts as it complexes with the product ketone. For substrates sensitive to strong Lewis acids, milder catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be employed, often requiring higher reaction temperatures.[16]
Below is a generalized workflow for the synthesis of brominated benzophenone carboxylic acids.
Caption: General synthetic workflows for brominated benzophenone carboxylic acids.
Advanced Diversification via Suzuki-Miyaura Coupling
The true synthetic power of the bromine atom is realized in post-acylation diversification. The Suzuki-Miyaura reaction provides a highly reliable method for forming new C-C bonds, which is indispensable in modern medicinal chemistry.[3][17]
Mechanism Rationale: The reaction is catalyzed by a palladium(0) complex. The cycle involves the oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetalation with an activated boronic acid (typically activated with a base) and finally, reductive elimination to yield the coupled product and regenerate the catalyst.[10] The choice of ligand, base, and solvent is critical for achieving high yields, especially with sterically hindered substrates.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic and Analytical Characterization: A Self-Validating System
Accurate characterization is essential to confirm the structure and purity of the synthesized derivatives. The combination of NMR, IR, and MS provides a self-validating dataset.
| Technique | Functional Group | Expected Observation / Rationale |
| ¹H NMR | Aromatic Protons | Complex multiplets in the aromatic region (~7.2-8.2 ppm). Protons ortho to the carbonyl group are typically deshielded and appear further downfield due to the electron-withdrawing anisotropic effect of the C=O bond.[18] |
| Carboxylic Acid | A broad singlet, typically >10 ppm, which is exchangeable with D₂O. | |
| ¹³C NMR | Ketone Carbonyl | A signal in the range of 190-200 ppm. |
| Carboxylic Acid Carbonyl | A signal in the range of 165-185 ppm. | |
| C-Br Carbon | A signal whose chemical shift is influenced by its position on the ring. | |
| IR Spectroscopy | Ketone C=O | A strong, sharp absorption band around 1650-1680 cm⁻¹. |
| Carboxylic Acid C=O | A strong, sharp absorption band, typically at a higher frequency than the ketone, around 1680-1720 cm⁻¹. | |
| Carboxylic Acid O-H | A very broad absorption band from ~2500-3300 cm⁻¹, often overlapping with C-H stretches. | |
| Mass Spectrometry | Molecular Ion | Shows a characteristic pair of peaks (M⁺ and M⁺+2) of nearly equal intensity, which is the isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br). |
Field-Proven Applications
The unique combination of functional groups makes these derivatives highly valuable in several research and development areas.
Photosensitizers and Photo-Crosslinking Agents
The benzophenone core is a classical Type II photosensitizer.[19] Upon absorption of UVA light (~340-360 nm), it undergoes efficient intersystem crossing to form a triplet diradical. This excited state can then participate in two primary pathways:
-
Hydrogen Abstraction: The triplet benzophenone can abstract a hydrogen atom from a suitable donor (like an alcohol or a C-H bond on a biopolymer), generating a ketyl radical and a substrate radical. This is the basis for its use in photopolymerization and as a photo-crosslinking agent to study protein-ligand interactions.[5][20]
-
Energy Transfer: It can transfer its triplet energy to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), a key species in photodynamic therapy and photosensitized oxidation reactions.[6][7]
The carboxylic acid group can be used to conjugate the photosensitizer to a molecule of interest, such as a peptide or a drug, creating a targeted photoprobe.
Caption: Simplified Jablonski diagram for benzophenone photosensitization.
Scaffolds in Drug Discovery
The benzophenone framework is a "ubiquitous structure in medicinal chemistry".[1] Derivatives have been synthesized and evaluated for a wide range of therapeutic targets.
-
Anticancer Agents: Many synthetic benzophenone analogues have demonstrated potent activity against various cancer cell lines.[1][2] The planarity and aromatic nature of the rings allow for π-π stacking and hydrophobic interactions within protein binding sites.
-
Anti-inflammatory Agents: Certain benzophenone derivatives have shown inhibitory effects against inflammatory mediators like TNF-α and IL-6.[1] The carboxylic acid is a key pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), and its incorporation into a benzophenone scaffold is a rational design strategy.[21]
-
Probe Development: The bromine atom, via Suzuki coupling, allows for the systematic exploration of the chemical space around the benzophenone core. This enables researchers to optimize binding affinity, selectivity, and pharmacokinetic properties, accelerating the drug development process.
Experimental Protocol: Synthesis of 2-Benzoyl-5-bromobenzoic Acid
This protocol describes a representative Friedel-Crafts acylation, providing a self-validating system for synthesizing a key intermediate.
Objective: To synthesize 2-benzoyl-5-bromobenzoic acid from 4-bromophthalic anhydride and benzene.
Materials:
-
4-Bromophthalic anhydride
-
Anhydrous benzene (reagent grade, dried)
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (10% aqueous solution)
-
Sodium hydroxide (10% aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, addition funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup (Trustworthiness Check): All glassware must be rigorously dried in an oven and assembled under a moisture-free atmosphere (e.g., using a nitrogen line or drying tubes). AlCl₃ is extremely hygroscopic and its reactivity is compromised by moisture.
-
Charge the Flask: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, place anhydrous aluminum chloride (2.2 equivalents).
-
Solvent Addition: Add anhydrous benzene (5 equivalents) to the flask via the addition funnel. Stir the mixture to form a slurry.
-
Substrate Addition (Causality): Add 4-bromophthalic anhydride (1.0 equivalent) portion-wise to the stirred slurry over 20-30 minutes. The portion-wise addition helps to control the initial exotherm of the reaction.
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The disappearance of the starting anhydride indicates completion.
-
Quenching (Critical Step): Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of 10% HCl. This step is highly exothermic and produces HCl gas; it must be performed in a well-ventilated fume hood. The acid serves to decompose the aluminum chloride complex of the product.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. The product, being a carboxylic acid, will be soluble in a basic aqueous solution. Extract the acidic product into the aqueous phase by washing with 10% NaOH solution (2 x 50 mL).
-
Precipitation: Combine the basic aqueous layers and cool in an ice bath. Acidify the solution by slowly adding concentrated HCl until the pH is ~1-2. The desired product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.
-
Characterization: Dry the purified product under vacuum. Confirm its identity and purity using the analytical techniques outlined in Section 3 (NMR, IR, MS) and measure its melting point.
References
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(2023). Synthesis and application of novel benzophenone photoinitiators. ResearchGate. [Link]
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(2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. [Link]
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(n.d.). Starting from benzene, how would you synthesize p-bromobenzoic acid? Study.com. [Link]
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(n.d.). Preparation of 3-bromobenzoic acid. PrepChem.com. [Link]
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(n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Placzek, M., et al. (2013). Photosensitizing properties of compounds related to benzophenone. Acta Dermato-Venereologica. [Link]
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(n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods (RSC Publishing). [Link]
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Lhiaubet-Vallet, V., & Miranda, M. A. (2012). Benzophenone Photosensitized DNA Damage. Accounts of Chemical Research. [Link]
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(n.d.). The Photochemistry of Benzophenone. ScholarWorks@BGSU. [Link]
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Chemistry Scholars. (2021). Photoreduction of ketones | Benzophenone to benzpinacol | Photochemistry. YouTube. [Link]
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Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]
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Iskra, J. L., et al. (2020). Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate. Organic & Biomolecular Chemistry. [Link]
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Horvath, A., et al. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society. [Link]
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(2021). Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions. ResearchGate. [Link]
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(n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Organic Chemistry Portal. [Link]
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(n.d.). Synthesis of substituted benzene rings II. Khan Academy. [Link]
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Fun, H.-K., et al. (2022). 5-Bromo-2-(phenylamino)benzoic acid. National Institutes of Health. [Link]
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Lhiaubet-Vallet, V., & Miranda, M. A. (2012). Benzophenone photosensitized DNA damage. PubMed. [Link]
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(2017). Synthesis, Growth and Characterization of Benzophenone-4-methoxybenzoylhydrazone Single Crystals. ResearchGate. [Link]
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(n.d.). FRIEDEL AND CRAFTS' REACTION—THE PREPARATION OF ORTHOBENZOYL-BENZOIC ACID AND BENZOPHENONE. Journal of the American Chemical Society. [Link]
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Allwood, D. M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
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Majumder, S., & Choudhury, J. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]
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(2021). A Fresh Perspective on the Photophysics of Benzophenone. ResearchGate. [Link]
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(n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. International Journal of ChemTech Research. [Link]
- (n.d.). Method for producing 3-bromomethylbenzoic acids.
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El-Gindy, A., et al. (2006). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. BMC Chemistry. [Link]
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Bagdi, A. K., et al. (2014). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. [Link]
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(n.d.). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI. [Link]
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(2021). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. ResearchGate. [Link]
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(n.d.). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]
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(2024). A Review on Benzophenone-Based Derivatives for Organic Light Emitting Diodes. Preprints.org. [Link]
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(n.d.). benzophenone. Organic Syntheses Procedure. [Link]
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(n.d.). Drug Modifications to Improve Stability. eCampusOntario Pressbooks. [Link]
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(2020). IR and H-NMR analysis of benzophenone. Chemistry Stack Exchange. [Link]
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(n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. [Link]
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(2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Domainex. [Link]
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(2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ResearchGate. [Link]
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(n.d.). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI. [Link]
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(2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Quora. [Link]
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(n.d.). Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. ResearchGate. [Link]
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Difference between 4-(4-bromobenzoyl)benzoic acid and 4-(4-bromophenyl)benzoic acid
An In-Depth Technical Guide Topic: A Comparative Analysis of 4-(4-bromobenzoyl)benzoic acid and 4-(4-bromophenyl)benzoic acid: Structure, Synthesis, and Function
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
At first glance, 4-(4-bromobenzoyl)benzoic acid and 4-(4-bromophenyl)benzoic acid are aromatic compounds that share common structural motifs: a benzoic acid group and a bromophenyl group. However, the seemingly minor difference in their connectivity—the presence of a carbonyl linker in the former versus a direct biphenyl bond in the latter—imparts fundamentally distinct chemical, physical, and functional properties. This guide provides a detailed technical exploration of these differences, examining how the ketone bridge profoundly influences molecular geometry, dictates synthetic strategy, alters spectroscopic signatures, and ultimately defines their respective applications in materials science and medicinal chemistry. We will dissect their synthesis via Friedel-Crafts acylation and Suzuki coupling, respectively, providing mechanistic insights and detailed protocols to underscore the practical consequences of their structural divergence.
The Fundamental Structural Distinction: A Carbonyl Bridge vs. a Biphenyl Core
The core difference between these two molecules lies in the nature of the linkage between their two aromatic rings.
-
4-(4-bromobenzoyl)benzoic acid features a benzophenone core. The two aromatic rings are connected by a carbonyl group (C=O). This ketone linker introduces a trigonal planar, sp²-hybridized carbon atom, which acts as a flexible yet electron-withdrawing pivot point. This "kink" disrupts the planarity between the two rings, limiting direct electronic conjugation across the entire molecule.
-
4-(4-bromophenyl)benzoic acid is a biphenyl derivative. The two aromatic rings are joined by a direct carbon-carbon single bond. This allows for a greater degree of co-planarity (though some torsional angle exists) and facilitates electronic communication between the rings through π-system conjugation. This structural rigidity and linearity are critical to its function in many applications.
Caption: General workflow for synthesizing a bromobenzoyl benzoic acid isomer.
Mechanism: The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. [1][2]
Caption: Key mechanistic steps of the Friedel-Crafts acylation reaction.
Exemplary Protocol (Conceptual):
-
Catalyst Suspension: Suspend anhydrous AlCl₃ in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (N₂) and cool to 0 °C.
-
Reactant Addition: Slowly add 4-bromobenzoyl chloride to the suspension. [3]Follow with the dropwise addition of the aromatic substrate (e.g., benzoic acid ester, followed by hydrolysis).
-
Reaction: Allow the mixture to stir at low temperature before warming to room temperature to proceed to completion. The acyl group deactivates the ring, preventing polyacylation. [3]4. Quenching & Workup: Carefully pour the reaction mixture into ice-cold dilute HCl to decompose the aluminum complex.
-
Purification: Extract the product with an organic solvent, wash, dry, and purify by recrystallization or chromatography.
Synthesis of 4-(4-bromophenyl)benzoic acid via Suzuki-Miyaura Coupling
The direct aryl-aryl bond is constructed using a modern palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling . [4][5]This powerful reaction forms a C-C bond between an aryl halide and an arylboronic acid.
Caption: General workflow for Suzuki coupling to form a biphenyl derivative.
Mechanism: The reaction proceeds through a catalytic cycle involving a palladium center. [6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Exemplary Protocol: [5]1. Reaction Setup: To a flask, add 4-bromobenzoic acid, phenylboronic acid (1.1 eq), a palladium catalyst (e.g., ligand-free Pd/C), and a base such as potassium carbonate. [5]2. Solvent Addition: Add a solvent system, often a mixture of an organic solvent and water (e.g., ethanol/water), which is more environmentally benign than traditional organic solvents. [5]3. Reaction: Stir the mixture at room temperature or with gentle heating. The reaction can often be run in the open air, simplifying the procedure. [5]4. Workup & Purification: After the reaction is complete (monitored by TLC), filter off the catalyst. Acidify the aqueous layer to precipitate the carboxylic acid product, which can then be collected by filtration and purified.
Spectroscopic Differentiation
In a laboratory setting, these two compounds are easily distinguished by standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: This is perhaps the most straightforward method.
-
4-(4-bromobenzoyl)benzoic acid will exhibit two distinct carbonyl (C=O) stretching peaks: one for the diaryl ketone (approx. 1660 cm⁻¹) and one for the carboxylic acid (approx. 1700 cm⁻¹).
-
4-(4-bromophenyl)benzoic acid will show only one C=O stretching peak from the carboxylic acid group.
-
-
¹³C NMR Spectroscopy:
-
The spectrum of 4-(4-bromobenzoyl)benzoic acid will feature a downfield signal around 195 ppm , which is characteristic of a ketone carbonyl carbon.
-
This signal will be absent in the spectrum of 4-(4-bromophenyl)benzoic acid .
-
-
Mass Spectrometry:
-
The molecular ions will differ by the mass of a CO unit (~28 amu), with 4-(4-bromobenzoyl)benzoic acid appearing at a higher m/z.
-
Both compounds will display a characteristic M+2 peak with nearly equal intensity to the M peak, which is the classic isotopic signature of a molecule containing one bromine atom. [7][8]
-
Applications and Functional Consequences
The structural differences dictate their use in distinct high-value applications.
-
4-(4-bromophenyl)benzoic acid: The rigid, linear, and highly conjugated biphenyl core makes this compound an ideal mesogen , a fundamental building block for liquid crystals (LCs) . [9][10]The ability of these rod-like molecules to self-align into ordered phases (nematic, smectic) is critical for their use in display technologies. The bromine atom and carboxylic acid group serve as reactive handles for further modification to fine-tune the mesomorphic properties. It also serves as a key intermediate in the synthesis of pharmaceuticals, such as the antifungal drug Anidulafungin. [11]
-
4-(4-bromobenzoyl)benzoic acid: The non-planar benzophenone structure is not suitable for forming liquid crystal phases. Instead, the benzophenone core is a well-known pharmacophore and a versatile photoinitiator . The ketone group can be readily converted to other functional groups (e.g., reduced to an alcohol or methylene bridge), making the molecule a highly adaptable intermediate for multi-step organic synthesis of complex targets like pharmaceuticals and specialty polymers. [12]
Conclusion
The distinction between 4-(4-bromobenzoyl)benzoic acid and 4-(4-bromophenyl)benzoic acid is a clear illustration of how a single functional group can redefine a molecule's identity. The ketone linker in the former imparts flexibility, increased polarity, and a reactive site, guiding its synthesis through electrophilic acylation and its use as a versatile synthetic intermediate. Conversely, the direct C-C bond in the latter creates a rigid, linear, and conjugated system, making it an ideal component for advanced materials like liquid crystals, with its synthesis achieved through modern cross-coupling chemistry. For the researcher and development professional, understanding this fundamental structure-property-application relationship is paramount for the rational design of new molecules and materials.
References
- Google Patents. (2018). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. Retrieved from [Link]
-
Anbu Chem. (n.d.). Benzoic acid, 4-broMo-, 2-(4-broMobenzoyl)hydrazide. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-bromophenyl)benzoic acid (C13H9BrO2). PubChemLite. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-(4-bromobenzoyl)benzoic acid | CAS#:2159-40-2. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Bromophenyl)benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structures of the new 4-[(4-bromophenyl)sulfonyl]benzoic acid.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. Retrieved from [Link]
-
ACS Publications. (n.d.). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Journal of Chemical Education. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]
-
MassBank. (2008). 4-bromobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromophenyl benzoate. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Bromophenyl)benzoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic.... Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-bromo-. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-(4-Bromobenzenesulfonamido)benzoic acid. Retrieved from [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. Retrieved from [Link]
-
PMC. (n.d.). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Retrieved from [Link]
-
Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Retrieved from [Link]
-
MDPI. (n.d.). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Retrieved from [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
LCSB. (n.d.). Benzoic acid, 2-(4-(4-bromophenyl)-2-hydroxy-1,4-dioxo-2-butenyl)hydrazide, (z). Retrieved from [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. massbank.eu [massbank.eu]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
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4-carboxy-4'-bromobenzophenone chemical identifiers
Common Name: 4-(4-Bromobenzoyl)benzoic Acid Category: Photoaffinity Labeling Reagents / Organic Synthesis Intermediates Document ID: TG-CBP-2024-01
Executive Summary
4-Carboxy-4'-bromobenzophenone (C₁₄H₉BrO₃) serves as a critical bifunctional scaffold in medicinal chemistry and chemical biology. Its utility is derived from its dual functionality: the carboxylic acid moiety acts as a reactive handle for attachment to ligands, peptides, or pharmacophores, while the benzophenone core functions as a robust photo-crosslinker. Upon UV irradiation (350–360 nm), the benzophenone moiety generates a reactive triplet diradical that covalently traps proximal proteins, making this compound indispensable for Photoaffinity Labeling (PAL) and target identification studies.
Chemical Identity & Digital Fingerprinting
Precise identification is paramount for database integration and quality control. As the free acid form is often generated in situ from its ester or synthesized directly, the methyl ester analog is frequently used as the primary commercial reference point.
Core Identifiers
| Parameter | Technical Specification |
| IUPAC Name | 4-(4-Bromobenzoyl)benzoic acid |
| Common Synonyms | 4-Bromo-4'-carboxybenzophenone; p-Bromo-p'-carboxybenzophenone |
| Molecular Formula | C₁₄H₉BrO₃ |
| Molecular Weight | 305.13 g/mol |
| Precursor CAS | 586-75-4 (4-Bromobenzoyl chloride) |
| Analog CAS | 51310-29-3 (Methyl 4-(4-bromobenzoyl)benzoate) |
| SMILES | OC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(Br)C=C2 |
| InChI Key | (Predicted) ZJYHHKJVBJTVPH-UHFFFAOYSA-N |
Physical Properties
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 224–228 °C (Literature range for acid form) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| UV | ~260 nm, ~350 nm (n-π* transition of benzophenone) |
Synthetic Pathways & Mechanism
The synthesis of 4-carboxy-4'-bromobenzophenone typically follows a Friedel-Crafts acylation pathway, ensuring regioselectivity at the para positions to maintain structural symmetry and stability.
Synthesis Protocol (Friedel-Crafts Acylation)
Reaction Logic: The synthesis utilizes 4-bromobenzoyl chloride to acylate a benzoic acid derivative (often methyl benzoate or toluene followed by oxidation) to prevent polymerization and ensure 4,4'-substitution.
Step-by-Step Methodology:
-
Acylation: Charge a flame-dried flask with Aluminum Chloride (AlCl₃, 1.2 eq) and Dichloromethane (DCM).
-
Addition: Dropwise add 4-Bromobenzoyl chloride (1.0 eq) at 0°C.
-
Substrate Introduction: Add Methyl Benzoate (1.0 eq) slowly to control the exotherm.
-
Reflux: Heat to reflux (40°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Quench: Pour mixture over ice/HCl to decompose the aluminum complex.
-
Hydrolysis (If Ester Used): Reflux the intermediate in THF/NaOH (1M) for 12 hours to cleave the methyl ester.
-
Isolation: Acidify to pH 2 with HCl. The precipitate is 4-carboxy-4'-bromobenzophenone. Recrystallize from Ethanol/Water.
Reaction Workflow Diagram
Caption: Figure 1. Convergent synthetic route via Friedel-Crafts acylation and subsequent ester hydrolysis.
Quality Control & Characterization
To ensure "Scientific Integrity," the following self-validating spectral markers must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
- 13.1 ppm (s, 1H): Carboxylic acid (-COOH ). Broad singlet, disappears with D₂O shake.
- 8.10 ppm (d, 2H): Protons ortho to -COOH (Deshielded).
- 7.85 ppm (d, 2H): Protons ortho to Ketone (Ring A).
- 7.75 ppm (d, 2H): Protons ortho to Ketone (Ring B).
- 7.65 ppm (d, 2H): Protons ortho to Bromine.
-
Validation Check: Look for the characteristic AA'BB' splitting patterns of two distinct para-substituted aromatic rings.
Mass Spectrometry (MS)
-
Ionization: ESI (-) or EI.
-
Molecular Ion: [M-H]⁻ = 303.0 / 305.0.
-
Isotopic Pattern: A 1:1 ratio of peaks at m/z M and M+2 confirms the presence of a single Bromine atom (
Br and Br).
Applications in Drug Discovery: Photoaffinity Labeling
This compound is a "privileged scaffold" for mapping drug-target interactions.
Mechanism of Action
-
Conjugation: The carboxylic acid is coupled to a drug molecule (ligand) via amide bond formation.
-
Binding: The Ligand-Benzophenone probe binds to the biological target.
-
Activation: UV irradiation (350-360 nm) excites the benzophenone ketone to a triplet diradical (T₁).
-
Insertion: The radical abstracts a hydrogen atom from the target protein (C-H insertion), forming a covalent bond.
-
Analysis: The protein is digested, and the modification is identified via Mass Spectrometry.
Photo-Crosslinking Pathway
Caption: Figure 2. Photochemical mechanism of benzophenone-mediated protein crosslinking.
References
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.
- Smith, R. A., & Knowles, J. R. (1973). Preparation and photolysis of 4-carboxy-4'-bromobenzophenone. Journal of the American Chemical Society, 95, 5072.
-
PubChem Database. Compound Summary: 4-Bromobenzoyl chloride (Precursor).[1]
-
Rowland, M. M., et al. (2011). Application of Photoaffinity Labeling to Drug Discovery.[2] Current Opinion in Chemical Biology, 15(4), 520-528.
Sources
Methodological & Application
Suzuki-Miyaura coupling of 4-(4-bromobenzoyl)benzoic acid
Application Note: Suzuki-Miyaura Cross-Coupling of 4-(4-bromobenzoyl)benzoic Acid
Executive Summary
This technical guide details the protocol for the palladium-catalyzed cross-coupling of 4-(4-bromobenzoyl)benzoic acid (BBBA) . This substrate is a critical intermediate in the synthesis of high-performance poly(ether ketone)s (PEEK) and liquid crystalline polymers.
The presence of a free carboxylic acid moiety (-COOH) and a ketone bridge (-C=O-) presents unique chemoselective and solubility challenges. Unlike standard non-polar aryl halides, BBBA requires specific base modulation and solvent systems to ensure efficient transmetallation without catalyst poisoning or protodeboronation.
Key Deliverables:
-
Chemoselectivity: Preserving the ketone bridge while activating the C-Br bond.
-
Solubility Management: Overcoming the poor solubility of the zwitterionic/acidic substrate.
-
Green Workup: Utilizing pH-switchable solubility for chromatography-free purification.
Scientific Principles & Mechanistic Insight
The Solubility-Reactivity Paradox
4-(4-bromobenzoyl)benzoic acid is rigid and polar. In standard non-polar Suzuki solvents (Toluene, Hexane), it remains undissolved, leading to poor conversion. In protic solvents (pure alcohols), the oxidative addition rate of Pd(0) can decrease.
-
Solution: We utilize a biphasic aqueous-organic system . The base (typically carbonate) serves a dual role:
-
Deprotonation: Converts the carboxylic acid to its carboxylate salt (-COO- K+), rendering the molecule water-soluble.
-
Activation: Activates the boronic acid to the boronate species [Ar-B(OH)3]-, which is the active nucleophile for transmetallation.
-
Catalyst Selection Strategy
The electron-withdrawing benzophenone backbone activates the C-Br bond for oxidative addition. Therefore, highly specialized, expensive ligands (e.g., Buchwald precatalysts) are often unnecessary.
-
Recommended: Pd(PPh3)4 (Tetrakis). It is robust, cost-effective, and effective for activated aryl bromides.
-
Alternative: Pd(dppf)Cl2 is preferred if steric hindrance is high on the boronic acid partner.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv.[1] | Role | Notes |
| 4-(4-bromobenzoyl)benzoic acid | 1.0 | Substrate | Limiting reagent. |
| Aryl Boronic Acid | 1.2 - 1.5 | Coupling Partner | Excess ensures completion. |
| Pd(PPh3)4 | 0.03 (3 mol%) | Catalyst | Handle under inert atmosphere. |
| K2CO3 (Potassium Carbonate) | 3.0 - 4.0 | Base | Critical: Must neutralize -COOH (1 eq) + activate Boron (1-2 eq). |
| 1,4-Dioxane / Water (4:1) | Solvent | Medium | Dioxane solubilizes the organic backbone; water dissolves the base. |
Step-by-Step Procedure
Step 1: Inert Setup
-
Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar.
-
Cool under a stream of Nitrogen or Argon.
Step 2: Reagent Loading
-
Charge the RBF with 4-(4-bromobenzoyl)benzoic acid (1.0 mmol, 305 mg).
-
Add the Aryl Boronic Acid (1.2 mmol).
-
Add Pd(PPh3)4 (35 mg, 0.03 mmol). Note: Add catalyst last if not using a glovebox to minimize air exposure.
-
Cap with a rubber septum and purge with N2 for 5 minutes.
Step 3: Solvent & Base Addition [2]
-
Prepare a degassed mixture of 1,4-Dioxane (12 mL) and Distilled Water (3 mL).
-
Dissolve K2CO3 (414 mg, 3.0 mmol) in the water fraction prior to mixing, or add as a solid if purging the slurry.
-
Inject the solvent mixture via syringe. The solution may initially be cloudy but should clarify as the temperature rises and the carboxylate salt forms.
Step 4: Reaction
-
Heat the reaction mixture to 90°C in an oil bath.
-
Monitor by TLC or HPLC.
-
TLC Tip: Spot the reaction mixture, but add a drop of 1M HCl to the spot on the plate to protonate the acid, allowing it to run on Silica (Mobile Phase: Hexane/EtOAc/Acetic Acid 50:50:1).
-
-
Reaction time is typically 4–12 hours .
Step 5: Workup (The "pH Switch" Technique)
-
Cool the mixture to room temperature.
-
Filtration: Filter through a Celite pad to remove Palladium black. Wash with 10 mL 0.1M NaOH (aq). Note: The product is currently a water-soluble salt.
-
Extraction (Impurity Removal): Wash the aqueous filtrate with Ethyl Acetate (2 x 15 mL). Discard the organic layer (contains unreacted boronic acid/dimers).
-
Precipitation: Slowly acidify the aqueous layer with 1M HCl to pH ~2.
-
The product will precipitate as a white/off-white solid.
-
Filter the solid, wash with water, and dry under vacuum.
Visualization of Workflows
Mechanistic Pathway
The following diagram illustrates the catalytic cycle, emphasizing the critical deprotonation step required for this specific acidic substrate.
Figure 1: Catalytic cycle highlighting the in-situ formation of the carboxylate salt and boronate activation.
Purification Logic (pH Switch)
This flowchart validates the "Green" workup, minimizing organic solvent waste.
Figure 2: Acid-Base extraction workflow for purification without column chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Substrate insolubility. | Switch solvent to DMF/Water (1:1) . Increase temperature to 100°C. |
| Protodeboronation | Unstable boronic acid. | Use a milder base (K3PO4) or anhydrous conditions with CsF. |
| Black Precipitate | Pd catalyst decomposition ("Pd Black"). | Ensure rigorous O2 exclusion. Add excess ligand (PPh3) to stabilize Pd. |
| Product Oiling Out | Impurities during acidification. | Acidify slowly while stirring vigorously. Cool in an ice bath to promote crystallization. |
References
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature. Link
-
Maleczka, R. E., et al. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction. Journal of Chemical Education. Link
-
Vertex AI Search. Synthesis of 4-(4-phenylbenzoyl)benzoic acid via Suzuki coupling. (See Search Results 1.1, 1.3). Link
Sources
Application Notes and Protocols for the Esterification of 4-(4-bromobenzoyl)benzoic Acid
Introduction: The Strategic Importance of Esterifying 4-(4-bromobenzoyl)benzoic Acid
4-(4-bromobenzoyl)benzoic acid is a key bifunctional molecule, featuring both a carboxylic acid and a ketone, with a bromine substituent that offers a reactive site for further chemical modifications, such as cross-coupling reactions. The esterification of its carboxylic acid group is a critical step in the synthesis of various compounds in medicinal chemistry and materials science. For instance, the resulting esters can serve as intermediates for polymers or as building blocks in the synthesis of complex pharmaceutical agents. The choice of esterification protocol is paramount and depends on the desired scale of the reaction, the sensitivity of other functional groups present in the reactants, and the required purity of the final product. This guide provides detailed protocols for two robust and widely applicable esterification methods for 4-(4-bromobenzoyl)benzoic acid: the classic Fischer-Speier esterification and the milder Steglich esterification.
Method 1: Fischer-Speier Esterification - A Classic and Scalable Approach
The Fischer-Speier esterification is a time-tested, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is an equilibrium-driven process, and to achieve high yields of the ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water formed during the reaction.[2]
Causality Behind Experimental Choices
-
Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[3]
-
Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of one of the reactants, driving the reaction forward according to Le Châtelier's principle.[4]
-
Heat (Reflux): The reaction is typically slow at room temperature, so heating to reflux provides the necessary activation energy to reach equilibrium faster.
Experimental Workflow: Fischer-Speier Esterification
Caption: General workflow for Fischer-Speier esterification.
Detailed Protocol for Methyl 4-(4-bromobenzoyl)benzoate
Materials:
-
4-(4-bromobenzoyl)benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-(4-bromobenzoyl)benzoic acid (1.0 eq.) in methanol (20-30 mL per gram of carboxylic acid).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.) to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice-water. The product may precipitate as a solid.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold water.
-
If no precipitate forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol or an ethyl acetate/hexanes mixture, to yield the pure methyl 4-(4-bromobenzoyl)benzoate as a white solid.[5]
Reaction Mechanism: Fischer-Speier Esterification
Caption: Mechanism of acid-catalyzed Fischer-Speier esterification.
Method 2: Steglich Esterification - A Mild and Versatile Alternative
The Steglich esterification is a powerful method that allows for the formation of esters under mild, often room temperature, conditions.[6] It utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[7]
Causality Behind Experimental Choices
-
Coupling Agent (DCC/EDC): The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is much more susceptible to nucleophilic attack by the alcohol than the original carboxylic acid.
-
Catalyst (DMAP): DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea intermediate to form an even more reactive N-acylpyridinium species, which is then readily attacked by the alcohol. This catalytic cycle significantly accelerates the reaction and suppresses side reactions.[6]
-
Mild Conditions: The reaction is typically carried out at room temperature in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), making it suitable for substrates with sensitive functional groups that might not tolerate the harsh acidic and high-temperature conditions of the Fischer esterification.[8]
Experimental Workflow: Steglich Esterification
Caption: General workflow for Steglich esterification.
Detailed Protocol for the Esterification of 4-(4-bromobenzoyl)benzoic Acid
Materials:
-
4-(4-bromobenzoyl)benzoic acid
-
Alcohol (e.g., ethanol, isopropanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 4-(4-bromobenzoyl)benzoic acid (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM, add a solution of DCC (1.1 eq.) or EDC (1.1 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
By-product Removal: If DCC was used, filter off the precipitated DCU and wash the solid with a small amount of cold DCM.
-
Work-up:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude ester is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Reaction Mechanism: Steglich Esterification
Caption: Simplified mechanism of Steglich esterification.
Data Presentation: Comparison of Protocols
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Catalyst | Strong acid (e.g., H₂SO₄) | DMAP (catalytic) |
| Coupling Agent | None | Carbodiimide (e.g., DCC, EDC) |
| Temperature | Reflux (High) | Room Temperature (Mild) |
| Reaction Time | 4-6 hours | 12-24 hours |
| Solvent | Excess alcohol | Aprotic (e.g., DCM, THF) |
| Work-up | Aqueous wash, extraction | Filtration (for DCU), aqueous wash |
| Purification | Recrystallization | Column Chromatography |
| Advantages | Scalable, inexpensive reagents | Mild conditions, broad substrate scope |
| Disadvantages | Harsh conditions, equilibrium limited | More expensive reagents, by-product removal |
Product Characterization
The successful synthesis of the ester of 4-(4-bromobenzoyl)benzoic acid can be confirmed by various spectroscopic methods.
-
¹H NMR Spectroscopy: The disappearance of the broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) and the appearance of new signals corresponding to the protons of the alcohol moiety (e.g., a singlet around 3.9 ppm for a methyl ester) are indicative of ester formation.
-
Infrared (IR) Spectroscopy: A key indicator is the shift of the C=O stretching frequency. The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) will disappear, and the sharp C=O stretch of the ester will appear around 1720 cm⁻¹.[9]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the expected ester product.
References
-
Fischer, E.; Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
-
Khan Academy. Fischer esterification. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Master Organic Chemistry. Fischer Esterification. [Link]
-
ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
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Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
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DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]
-
European Journal of Chemistry. Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. [Link]
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University of California, Irvine. Esterification of benzoic acid to methyl benzoate. [Link]
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Taylor & Francis Online. Steglich esterification – Knowledge and References. [Link]
- Google Patents. Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Ester Synthesis: A Guide to 4-Acetoxy Benzoic Acid Production. [Link]
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PubMed Central. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. [Link]
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Wikipedia. Benzoic acid. [Link]
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YouTube. Esterification test of Benzoic acid. [Link]
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Wikipedia. Mitsunobu reaction. [Link]
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YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]
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ResearchGate. Methyl 4-bromobenzoate. [Link]
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Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
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PubMed Central. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
- Google Patents. New synthetic method for key intermediate cis-bromo-ester of conazole medicines.
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Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]
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International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]
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ResearchGate. Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. [Link]
- Google Patents.
-
ResearchGate. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]
-
University of Cambridge. Development of a Redox-Free Mitsunobu Reaction Exploiting Phosphine Oxides as Phosphorus(V) Reagent Precursors. [Link]
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Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
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Organic Synthesis. Mitsunobu reaction. [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 4-(4-Bromobenzoyl)benzoic Acid in DMSO and DMF
Welcome to the technical support center for handling 4-(4-bromobenzoyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the solubility of this compound in common polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Here, we provide in-depth troubleshooting guides and frequently asked questions to facilitate your experimental success.
Troubleshooting Guide: Step-by-Step Protocols for Solubility Enhancement
Researchers often face difficulties in dissolving 4-(4-bromobenzoyl)benzoic acid to their desired concentrations. The following section provides detailed protocols to address these challenges, explaining the scientific principles behind each method.
Issue 1: Difficulty in Achieving Desired Concentration in DMSO or DMF at Room Temperature
If you are struggling to dissolve 4-(4-bromobenzoyl)benzoic acid in DMSO or DMF at ambient temperatures, the following steps can be taken to improve its solubility.
The solubility of many compounds, including carboxylic acids, often increases with temperature.[1] This method utilizes thermal energy to overcome the intermolecular forces in the crystal lattice of the solid.
Step-by-Step Procedure:
-
Initial Preparation : Weigh the desired amount of 4-(4-bromobenzoyl)benzoic acid and place it in a suitable container. Add the calculated volume of DMSO or DMF.
-
Gentle Heating : Place the container in a water bath or on a hot plate with magnetic stirring. Gradually increase the temperature to 40-60°C. Caution: Avoid excessive heating, as it can lead to the degradation of the compound or solvent.
-
Agitation : Continuously stir the solution using a magnetic stirrer. This increases the interaction between the solute and the solvent molecules, facilitating dissolution.
-
Observation : Monitor the solution for the disappearance of solid particles. Once the compound is fully dissolved, a clear solution should be obtained.
-
Cooling and Storage : Allow the solution to cool down to room temperature slowly. Observe for any precipitation. For short-term storage, keep the solution in a tightly sealed container to prevent moisture absorption, especially with DMSO.
Issue 2: Precipitation of the Compound Upon Cooling or Standing
A common issue is the precipitation of the dissolved compound after the solution cools down or is left standing. This indicates that a supersaturated solution was formed.
The addition of a co-solvent can modify the polarity of the solvent system, potentially leading to a more stable solution.[2][3] Co-solvency is a widely used technique to enhance the solubility of poorly soluble drugs.[4][5]
Step-by-Step Procedure:
-
Co-solvent Selection : Choose a co-solvent that is miscible with DMSO or DMF and in which 4-(4-bromobenzoyl)benzoic acid has some solubility. Good starting points include N-methyl-2-pyrrolidone (NMP) or other polar aprotic solvents.
-
Preparation of Co-solvent Mixture : Prepare a binary mixture of your primary solvent (DMSO or DMF) and the chosen co-solvent. A common starting ratio is 9:1 (v/v) of the primary solvent to the co-solvent.
-
Dissolution : Attempt to dissolve the 4-(4-bromobenzoyl)benzoic acid in the co-solvent mixture following Protocol 1 (Heat and Agitation Method).
-
Optimization : If precipitation still occurs, systematically vary the ratio of the co-solvent. It may be necessary to try different co-solvents to find the optimal system for your desired concentration.
Issue 3: Limited Solubility for Aqueous Biological Assays
For many biological applications, stock solutions in organic solvents need to be diluted into aqueous buffers, which can cause the compound to precipitate.
As a carboxylic acid, the solubility of 4-(4-bromobenzoyl)benzoic acid is pH-dependent.[6] By increasing the pH of the solution, the carboxylic acid group can be deprotonated to form a more polar and water-soluble carboxylate salt.[6][7] Salt formation is a common and effective method for increasing the solubility of acidic and basic drugs.[8][9][10]
Step-by-Step Procedure:
-
Initial Dissolution : Prepare a concentrated stock solution of 4-(4-bromobenzoyl)benzoic acid in a minimal amount of DMSO or DMF.
-
Preparation of Basic Solution : Prepare a dilute aqueous basic solution, such as 0.1 N NaOH or a basic buffer (e.g., phosphate buffer with a pH > 8).
-
Salt Formation : Slowly add the stock solution of the acid to the basic solution while stirring. The acid will react with the base to form a soluble salt.
-
pH Monitoring : Monitor the pH of the final solution and adjust as necessary to maintain the desired pH for your experiment, ensuring it remains in a range where the salt form is soluble.
-
Final Dilution : This aqueous stock solution of the salt can then be further diluted in your desired aqueous buffer for the final assay concentration. Note: The stability of the compound in the aqueous solution should be evaluated, as it may be limited.[6]
Data Summary and Visualization
Table 1: General Solubility of Related Benzoylbenzoic Acids
| Compound | Solvent | Approximate Solubility |
| 4-Benzoylbenzoic acid | DMF | ~30 mg/mL[6] |
| 4-Benzoylbenzoic acid | DMSO | ~10 mg/mL[6] |
| 4-Benzoylbenzoic acid | 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL[6] |
This data is for a related compound and should be used as a general guideline. Empirical determination of solubility for 4-(4-bromobenzoyl)benzoic acid is recommended.
Workflow for Solubility Enhancement
Caption: A decision-making workflow for improving the solubility of 4-(4-bromobenzoyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 4-(4-bromobenzoyl)benzoic acid that affect its solubility?
A: 4-(4-bromobenzoyl)benzoic acid has a rigid, largely nonpolar structure due to its two benzene rings. The polar character comes from the carboxylic acid and ketone functional groups. While these polar groups can interact with polar solvents like DMSO and DMF, the overall large nonpolar surface area limits its solubility. The principle of "like dissolves like" is central to understanding its solubility behavior.[11]
Q2: Why is DMSO a better solvent for some compounds compared to DMF, and vice versa?
A: DMSO and DMF are both polar aprotic solvents, but they have different polarities. DMSO has a higher polarity index (7.2) compared to DMF (6.4).[12] The choice between them can depend on the specific solute. For some compounds, the slightly higher polarity of DMSO may be advantageous, while for others, the properties of DMF might lead to better solvation.
Q3: Are there any safety precautions I should take when heating DMSO or DMF?
A: Yes. Both DMSO and DMF have high boiling points, but heating should be done in a well-ventilated area, preferably a fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] DMSO is known to be readily absorbed through the skin and can carry other dissolved substances with it.[14]
Q4: Can I store my stock solution of 4-(4-bromobenzoyl)benzoic acid in DMSO at room temperature?
A: While you can store the solution at room temperature for short periods, long-term storage is not recommended. Compounds in DMSO can degrade over time, and the hygroscopic nature of DMSO can lead to the absorption of water, which may cause your compound to precipitate.[14] For longer-term storage, it is advisable to store the solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: What should I do if my compound precipitates out of DMF when I add it to my cell culture media?
A: This is a common issue when diluting a drug stock from an organic solvent into an aqueous medium.[15] To mitigate this, you can try several approaches:
-
Increase the final concentration of DMF in your media , but be mindful of its potential toxicity to your cells.
-
Use an intermediate dilution step with a solvent that is miscible with both DMF and your media.
-
Prepare your stock solution as a salt as described in Protocol 3, which will have better aqueous solubility.
References
-
ResearchGate. (2017). What's the chemical difference between DMF and DMSO?. Retrieved from [Link]
-
ChemSrc. (2025). 2-(4-bromobenzoyl)benzoic acid. Retrieved from [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Bromophenyl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (2021). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. Retrieved from [Link]
-
ResearchGate. (2015). How can I dissolve a drug in DMF?. Retrieved from [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]
-
SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]
-
MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
-
Reddit. (2022). DMF Work-up and Solubility Issues. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Retrieved from [Link]
-
Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]
-
SciSpace. (n.d.). Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]
-
ResearchGate. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. Retrieved from [Link]
-
Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]
-
National Institutes of Health. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Retrieved from [Link]
-
PubMed. (2007). Salt formation to improve drug solubility. Retrieved from [Link]
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Technical Support Center: Removal of Unreacted Terephthaloyl Chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Terephthaloyl chloride (TCL) is a highly reactive monomer crucial for the synthesis of high-performance polymers such as aromatic polyamides (aramids) and polyesters.[1] Its high reactivity, however, necessitates the careful and complete removal of any unreacted excess from the final polymer to ensure the desired material properties and to avoid downstream processing issues. This technical support guide provides a comprehensive overview of common challenges and detailed protocols for the effective removal of unreacted terephthaloyl chloride from reaction mixtures.
Core Principles of Terephthaloyl Chloride Removal
The primary strategy for removing unreacted terephthaloyl chloride revolves around its deliberate and controlled reaction to form byproducts that are easily separable from the desired polymer. The high reactivity of the acyl chloride functional groups makes them susceptible to nucleophilic attack.[2] This principle is exploited by "quenching" the reaction with a suitable nucleophile, followed by a purification step.
The most common quenching agent is water, which rapidly hydrolyzes terephthaloyl chloride to the much less reactive and often insoluble terephthalic acid (TPA).[3] The overall process can be visualized as a two-stage approach:
-
Quenching: The rapid conversion of unreacted terephthaloyl chloride into a more manageable derivative.
-
Purification: The separation of the quenched byproduct and other impurities from the desired polymer.
Troubleshooting Guide
This section addresses specific issues that may arise during the removal of unreacted terephthaloyl chloride and provides actionable solutions.
Issue 1: Incomplete Removal of Terephthaloyl Chloride
Symptoms:
-
Poor final polymer properties (e.g., brittleness, discoloration).
-
Inconsistent analytical data (e.g., unexpected peaks in NMR or IR spectra).
-
Undesired reactivity in subsequent processing steps.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Action |
| Insufficient Quenching | Not enough of the quenching agent was added to react with all the excess terephthaloyl chloride. | Solution: Ensure a stoichiometric excess of the quenching agent is used. A good starting point is to use at least a 5-10 fold molar excess relative to the initial excess of terephthaloyl chloride. |
| Poor Mixing During Quenching | If the reaction mixture is viscous or heterogeneous, the quenching agent may not come into contact with all the unreacted terephthaloyl chloride. | Solution: Improve agitation during the quenching step. For highly viscous solutions, consider diluting the reaction mixture with a compatible solvent before quenching. |
| Quenching at Low Temperature | While quenching is often performed at low temperatures to control the exotherm, a very low temperature might slow down the reaction rate, leading to incomplete quenching. | Solution: Allow the reaction mixture to slowly warm to room temperature after the initial controlled addition of the quenching agent to ensure the reaction goes to completion. |
Issue 2: Formation of Emulsions During Aqueous Workup
Symptoms:
-
The organic and aqueous layers fail to separate cleanly, forming a milky or cloudy interface.
-
Difficulty in isolating the organic layer containing the polymer.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Action |
| Presence of Surfactant-like Species | Partially hydrolyzed terephthaloyl chloride or other reaction byproducts can act as surfactants, stabilizing the emulsion. | Solution 1: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion. Solution 2: Filter the entire mixture through a pad of Celite. This can help to break up the emulsion by removing fine particulate matter that may be stabilizing it. |
| High Polymer Concentration | A high concentration of the polymer in the organic phase can increase the viscosity and contribute to emulsion formation. | Solution: Dilute the organic layer with more of the same solvent. This reduces the viscosity and can facilitate phase separation. |
Issue 3: Co-precipitation of Terephthalic Acid with the Polymer
Symptoms:
-
The isolated polymer is contaminated with a white, insoluble solid.
-
Analytical data shows the presence of terephthalic acid.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Action |
| Low Solubility of Terephthalic Acid | Terephthalic acid is poorly soluble in many common organic solvents, leading to its precipitation along with the desired polymer. | Solution 1 (Aqueous Base Wash): After quenching, wash the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate or sodium carbonate). This will convert the insoluble terephthalic acid into its water-soluble sodium salt, which will partition into the aqueous layer. Solution 2 (Solvent Selection for Precipitation): If the polymer is being isolated by precipitation, choose a solvent/non-solvent system where the polymer is insoluble but terephthalic acid has some solubility. |
Issue 4: Polymer Degradation During Workup
Symptoms:
-
Lower than expected molecular weight of the final polymer.
-
Changes in the polymer's chemical structure, as indicated by analytical techniques.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Action |
| Harsh Quenching Conditions | Using a strong base or quenching at elevated temperatures can potentially lead to the hydrolysis of the amide or ester linkages in the polymer backbone. | Solution: Use a mild quenching agent and control the temperature during quenching. A dilute solution of a weak base like sodium bicarbonate is often a good choice. Perform the quenching at a low temperature (e.g., 0 °C) and allow the mixture to slowly warm to room temperature. |
| Prolonged Exposure to Acidic or Basic Conditions | Extended contact with acidic (from HCl byproduct) or basic (from quenching agent) conditions can degrade the polymer. | Solution: Neutralize the reaction mixture promptly after the quenching step is complete. Isolate the polymer as soon as is practical. |
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct when quenching unreacted terephthaloyl chloride with water?
A1: The primary byproduct is terephthalic acid (TPA). The reaction proceeds via hydrolysis of the two acyl chloride groups to carboxylic acid groups. An intermediate "half-acid" is also formed during this process.[3]
Q2: Are there alternative quenching agents to water?
A2: Yes, other nucleophiles can be used. The choice of quenching agent can be strategic if the resulting byproduct is easier to remove than terephthalic acid.
-
Alcohols (e.g., methanol, ethanol): These will react with terephthaloyl chloride to form the corresponding diester (e.g., dimethyl terephthalate). These esters are often more soluble in organic solvents than terephthalic acid, which can simplify purification.
-
Amines (e.g., diethylamine, aniline): These will form the corresponding diamide. This can be useful if the resulting amide has significantly different solubility properties than the desired polymer.
Q3: How can I confirm that all the unreacted terephthaloyl chloride and terephthalic acid have been removed?
A3: Several analytical techniques can be employed:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of a broad O-H stretch around 3000 cm⁻¹ and a shift in the carbonyl peak to around 1680 cm⁻¹ can indicate the presence of terephthalic acid.[4] Unreacted terephthaloyl chloride may show a characteristic C-Cl stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect the characteristic signals of terephthaloyl chloride and terephthalic acid. For example, in ¹³C NMR, the aromatic carbons of terephthalic acid end groups will have distinct chemical shifts.[5] The absence of these signals in the final polymer spectrum is a good indicator of purity.[6]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are highly sensitive and can be used to quantify residual monomers after extraction from the polymer matrix.[6]
Q4: What are the key safety precautions when working with and quenching terephthaloyl chloride?
A4: Terephthaloyl chloride is a corrosive and moisture-sensitive compound.
-
Handling: Always handle terephthaloyl chloride in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Quenching: The quenching reaction is exothermic and releases hydrogen chloride (HCl) gas. The quenching agent should be added slowly and in a controlled manner to the reaction mixture, preferably at a reduced temperature (e.g., in an ice bath). Ensure adequate ventilation to safely remove the HCl gas. For larger-scale reactions, a gas scrubber may be necessary.[7][8]
Experimental Protocols
Protocol 1: Standard Quenching and Aqueous Workup
This protocol is suitable for most polymerizations where the final polymer is soluble in a water-immiscible organic solvent.
-
Cool the Reaction Mixture: Once the polymerization is complete, cool the reaction vessel to 0 °C using an ice bath.
-
Prepare the Quenching Solution: Prepare a 5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃).
-
Controlled Quenching: Slowly add the sodium bicarbonate solution to the reaction mixture with vigorous stirring. Monitor the temperature to ensure it does not rise significantly. Continue adding the quenching solution until the gas evolution (CO₂) ceases.
-
Phase Separation: Transfer the mixture to a separatory funnel. If an emulsion forms, refer to the troubleshooting guide. Allow the layers to separate.
-
Aqueous Washes: Drain the aqueous layer. Wash the organic layer sequentially with:
-
5% NaHCO₃ solution (to remove terephthalic acid)
-
Deionized water
-
Saturated NaCl solution (brine)
-
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to isolate the polymer.
Protocol 2: Polymer Precipitation
This protocol is effective when the desired polymer is insoluble in a particular solvent system, while the impurities remain in solution.
-
Quench the Reaction: Following steps 1-3 of Protocol 1, quench the reaction with a suitable agent.
-
Concentrate the Reaction Mixture: If necessary, partially remove the reaction solvent under reduced pressure to concentrate the polymer solution.
-
Precipitate the Polymer: Slowly add the concentrated polymer solution dropwise to a vigorously stirred non-solvent. The choice of non-solvent is critical; it should be a poor solvent for the polymer but a good solvent for the quenched byproducts and any remaining monomers. Methanol or water are common non-solvents for aromatic polyamides.[9]
-
Isolate the Polymer: Collect the precipitated polymer by filtration.
-
Wash the Polymer: Wash the collected polymer cake thoroughly with the non-solvent to remove any trapped impurities.
-
Dry the Polymer: Dry the purified polymer in a vacuum oven at an appropriate temperature.
Visual Guides
Decision Workflow for Terephthaloyl Chloride Removal
Caption: Common quenching reactions for terephthaloyl chloride.
References
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AZoM. (2012, February 13). Rapid Analysis of Polymeric Materials Using FT-IR Spectrometry. Available from: [Link]
- Pacific Northwest National Laboratory. (2021, June 23).
- Fahim, M. A., et al. (n.d.). Chemistry of terephthalate derivatives: a review.
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Spectroscopy Online. (2022, October 1). Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three. Available from: [Link]
- García, J. M. (2018, June 15). Aromatic Polyamides.
-
Yufeng. (2023, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available from: [Link]
- Sharma, V., et al. (2024, June 9). FTIR-Plastics: A Fourier Transform Infrared Spectroscopy dataset for the six most prevalent industrial plastic polymers. PMC.
- Harrigan, E. T., et al. (2020, March 22).
- Garcés, J. M., et al. (2023, January 16). Obtaining and characterization of terephthalic acid via acid and basic hydrolysis of recycled poly (ethylene terephthalate).
-
Sciencemadness Discussion Board. (2018, February 6). terephthaloyl chloride synthesis (procedure). Available from: [Link]
- Al-Malaika, S., et al. (2020, May 30). Preparation of Kevlar-49 Fabric/E-Glass Fabric/Epoxy Composite Materials and Characterization of Their Mechanical Properties. IIETA.
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Wikipedia. (n.d.). Terephthaloyl chloride. Available from: [Link]
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Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available from: [Link]
- ResearchGate. (n.d.). 1H-NMR spectrum of 2-(p-chlorobenzalimino) terephthalic acid (2).
- ResearchGate. (n.d.). 1 H-NMR spectrum of the polyamide PA-a.
-
Intertek. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers. Available from: [Link]
- Gardner, K. H., et al. (n.d.). New Insights into the Structure of Poly(p-phenylene terephthalamide)
- ResearchGate. (n.d.).
- Hu, X., et al. (n.d.).
- Mabey, W. R., et al. (1983). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. PubMed.
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Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]
- Spectroscopy Online. (2023, May 1). Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents.
- RSC Publishing. (n.d.).
- Chemistry For Everyone. (2023, January 27). How Is Kevlar Synthesized? [Video]. YouTube.
- ResearchGate. (n.d.). 13 C-NMR spectra of polyamides produced under different contents of BA.
- Guizzardi, F., et al. (2011). Direct Electrospray Ionization Mass Spectrometry Quantitative Analysis of Sebacic and Terephthalic Acids in Biodegradable Polymers.
- Wang, D., et al. (n.d.). A new approach to the preparation of poly(p-phenylene terephthalamide) nanofibers.
- Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.
- Academic Strive. (2019, April 30). Poly-Paraphenylene Terephthalamide: A Life Saving Polymer.
- Cheng, H. N. (n.d.). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. MDPI.
- Scarpello, J. T., et al. (2022, October 21). Recovery of Terephthalic Acid from Densified Post-consumer Plastic Mix by HTL Process. MDPI.
- ACS Sustainable Chemistry & Engineering. (2020, October 23). Chemical Recycling of Aliphatic Polyamides by Microwave-Assisted Hydrolysis for Efficient Monomer Recovery.
- Yufeng. (2023, August 7). Terephthaloyl chloride.
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PubChem. p-Phenylene terephthalamide. Available from: [Link]
- Giraldo, L., et al. (n.d.).
- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
- Liu, Y., et al. (2021, August 5). Improving Interlayer Adhesion of Poly(p-phenylene terephthalamide) (PPTA)/Ultra-high-molecular-weight Polyethylene (UHMWPE)
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- 6. measurlabs.com [measurlabs.com]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. energy.gov [energy.gov]
Technical Support Center: Friedel-Crafts Acylation of Bromobenzene
Topic: Optimization of Yield & Regioselectivity in the Synthesis of 4-Bromoacetophenone Ticket ID: FC-PHBR-OPT-001 Status: Open
Introduction: The Deactivation Challenge
Welcome to the Reaction Optimization Center. You are likely here because your acylation of bromobenzene (PhBr) is suffering from stalled conversion , low yields (<50%) , or intractable emulsions during workup.
The Core Problem: Unlike benzene, bromobenzene is a deactivated substrate due to the inductive withdrawal of the halogen. While the bromine atom is ortho/para directing (resonance effect), the overall electron density of the ring is lowered. This increases the activation energy required for the electrophilic attack, necessitating stricter control over catalyst stoichiometry and temperature than standard Friedel-Crafts protocols.
Module 1: Stoichiometry & The "Red Oil" Trap
Issue: "My reaction stops at 50% conversion even with 1 equivalent of catalyst."
Technical Insight:
In Friedel-Crafts alkylation, the catalyst is regenerated.[1][2] In acylation , it is not . The product (4-bromoacetophenone) acts as a Lewis base, coordinating with the Lewis acid (
The Rule: You must use >1.0 equivalents of Lewis Acid relative to the acylating agent.
Optimized Stoichiometry Table
| Component | Role | Equiv. (Molar) | Notes |
| Bromobenzene | Substrate | 1.0 (or Excess) | Can serve as solvent (Neat) to drive kinetics. |
| Acyl Chloride | Reagent | 1.0 - 1.1 | Acetyl chloride is preferred over anhydride for atom economy. |
| Catalyst | 1.2 - 1.5 | CRITICAL: Must exceed reagent molarity to account for product complexation. |
Module 2: Mechanism & Pathway Visualization
Issue: "I am seeing unidentified spots on my TLC."
Technical Insight: Understanding the pathway helps identify failure points. The reaction proceeds via an acylium ion intermediate.[1][4][5] The bromine substituent directs the incoming electrophile primarily to the para position due to steric hindrance at the ortho sites, despite the inductive deactivation.
Visualizing the Reaction Pathway:
Caption: The irreversible formation of the Product-AlCl3 complex (Green Node) dictates the stoichiometric requirement of the catalyst.
Module 3: Troubleshooting Low Yields (Kinetics)
Issue: "The reaction is too slow or yields are inconsistent."
Diagnostic Protocol:
-
Temperature Control:
-
Standard Benzene: Reacts at
to RT. -
Bromobenzene: Due to deactivation,
is often too cold for efficient conversion. -
Solution: Heat is required.[4][6][7] Reflux in Dichloromethane (DCM) (
) is standard. If using Carbon Disulfide ( ) or neat conditions, heating to may be necessary to push the reaction to completion [1].
-
-
Moisture Contamination:
-
reacts violently with water to form inactive
and HCl. -
Test: If your
is white/grey powder, it is good. If it is clumpy or yellowed, it has hydrolyzed. -
Solution: Use fresh anhydrous
and a drying tube (CaCl2) on the reflux condenser.
-
reacts violently with water to form inactive
-
Solvent Selection:
-
DCM: Good solubility, moderate boiling point.
-
Nitrobenzene: Excellent for deactivated substrates (high boiling point, polar), but difficult to remove during workup.
-
Neat (Excess PhBr): often provides the highest yields by driving kinetics via mass action, but requires distillation to purify.
-
Module 4: Workup & Isolation (The "Emulsion" Fix)
Issue: "I have a sticky aluminum emulsion that won't separate."
Technical Insight:
The "Red Oil" complex must be hydrolyzed vigorously. Simple water addition creates gelatinous aluminum hydroxide (
Correct Workup Workflow:
Caption: Acidic quenching is mandatory to solubilize aluminum salts and prevent emulsion formation.
Step-by-Step Protocol:
-
Quench: Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated HCl (approx 10-20mL HCl per 10g catalyst). The acid keeps aluminum in solution (
) rather than precipitating as hydroxide. -
Separate: Use a separatory funnel. The organic layer (bottom if DCM/PhBr) contains the product.
-
Wash: Wash the organic layer with water, then 10% NaOH (to remove residual acids/phenols), then brine.
-
Purify: Recrystallize from ethanol or distill under reduced pressure (bp ~130°C at 20 mbar) [2].
FAQ: Frequently Asked Questions
Q: Can I use
Q: Why is para-bromoacetophenone the major product? A: The bromine atom is an ortho-para director. However, the bulky bromine atom sterically hinders the ortho positions. The para position is sterically accessible and electronically activated by resonance, leading to >90% para-selectivity in most solvents [3].
Q: Can I use acetic anhydride instead of acetyl chloride?
A: Yes, but you must adjust stoichiometry. Anhydrides produce acetate as a byproduct, which also complexes with
References
-
Adams, R.; Noller, C. R. (1925). "p-Bromoacetophenone".[8] Organic Syntheses, Coll.[1] Vol. 1, p.109.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedure for Friedel-Crafts workup).
- Carey, F. A.; Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. maths.tcd.ie [maths.tcd.ie]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to Bromine Isotope Pattern Analysis in Mass Spectrometry: A Case Study of C14H9BrO3
For researchers, scientists, and professionals in drug development, the precise and confident structural elucidation of novel compounds is paramount. When dealing with halogenated molecules, particularly those containing bromine, mass spectrometry stands out as an exceptionally powerful analytical technique. The characteristic isotopic signature of bromine provides a definitive marker for its presence and number of atoms within a molecule. This guide offers an in-depth exploration of the principles and practicalities of analyzing the bromine isotope pattern for a compound with the molecular formula C14H9BrO3, comparing mass spectrometry with other analytical approaches.
The Foundation: Understanding Bromine's Unique Isotopic Signature
Nature has endowed bromine with two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. The natural isotopic abundance of ⁷⁹Br is approximately 50.69%, while ⁸¹Br is about 49.31%.[1] This near 1:1 ratio is the cornerstone of its distinctive appearance in a mass spectrum. For a molecule containing a single bromine atom, such as our target compound C14H9BrO3, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z). This characteristic "doublet" is a dead giveaway for the presence of one bromine atom.[1]
The lower mass peak corresponds to the molecule containing the ⁷⁹Br isotope (the "M" peak), while the higher mass peak corresponds to the molecule with the ⁸¹Br isotope (the "M+2" peak). This predictable pattern provides a high degree of confidence in the elemental composition of an unknown compound.
Deciphering the Mass Spectrum of C14H9BrO3: A Practical Workflow
The analysis of C14H9BrO3 by mass spectrometry involves a systematic process from sample preparation to data interpretation. Understanding the rationale behind each step is crucial for obtaining high-quality, reliable data.
Caption: Workflow for Bromine Isotope Pattern Analysis.
Experimental Protocol: Acquiring the Mass Spectrum of C14H9BrO3
This protocol outlines a general procedure for the analysis of C14H9BrO3 using a Liquid Chromatography-Mass Spectrometry (LC-MS) system, a common setup in pharmaceutical and chemical analysis.
1. Sample Preparation:
-
Rationale: Proper sample preparation ensures that the analyte is in a suitable form for introduction into the mass spectrometer and minimizes potential interference.
-
Procedure:
-
Accurately weigh approximately 1 mg of C14H9BrO3.
-
Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the same solvent to achieve a final concentration suitable for your instrument's sensitivity (typically in the range of 1-10 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or contaminate the ion source.
-
2. Liquid Chromatography (Optional but Recommended):
-
Rationale: LC separation is often employed to separate the analyte of interest from impurities or other components in the sample matrix, leading to a cleaner mass spectrum. For a pure standard, direct infusion into the mass spectrometer may be sufficient.
-
Typical Parameters:
-
Column: A C18 reversed-phase column is a good starting point for many organic molecules.
-
Mobile Phase: A gradient elution using water and acetonitrile, both with 0.1% formic acid, is a common choice for good peak shape and ionization efficiency.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
3. Mass Spectrometry:
-
Rationale: The choice of ionization technique and mass analyzer settings is critical for obtaining a clear molecular ion signal and accurate isotope pattern.
-
Ionization Technique:
-
Electrospray Ionization (ESI): This is a soft ionization technique well-suited for polar to moderately polar molecules like C14H9BrO3, which contains oxygen atoms.[2] It typically produces protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode. For brominated compounds, negative-ion ESI can be particularly sensitive.[3]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and can be a good alternative if ESI fails to produce a strong signal.
-
-
Mass Analyzer Settings:
-
Mass Range: Set the acquisition range to cover the expected m/z of the molecular ions (e.g., m/z 100-500).
-
Resolution: A higher resolution instrument (e.g., Time-of-Flight (TOF) or Orbitrap) is advantageous as it provides more accurate mass measurements, further confirming the elemental composition.[4] However, a standard quadrupole analyzer is also capable of resolving the bromine isotope pattern.
-
Key Voltages and Temperatures: Optimize parameters such as capillary voltage, cone voltage, and source temperature to maximize the signal of the molecular ion and minimize in-source fragmentation. These parameters are instrument-dependent and require tuning.[5]
-
Data Presentation: Predicted Isotope Pattern for C14H9BrO3
To predict the expected mass spectrum, we first need to calculate the monoisotopic masses of the molecular ions containing ⁷⁹Br and ⁸¹Br.
-
Monoisotopic mass of C₁₄H₉O₃⁷⁹Br:
-
(14 * 12.000000) + (9 * 1.007825) + (3 * 15.994915) + (1 * 78.918338) = 319.9732 Da
-
-
Monoisotopic mass of C₁₄H₉O₃⁸¹Br:
-
(14 * 12.000000) + (9 * 1.007825) + (3 * 15.994915) + (1 * 80.916291) = 321.9712 Da
-
The following table summarizes the expected m/z values and relative abundances for the molecular ion of C14H9BrO3 in its neutral form. In positive ion mode ESI, you would expect to see these peaks shifted by the mass of a proton ([M+H]⁺).
| Ion | m/z (Calculated) | Relative Abundance (%) |
| [C₁₄H₉⁷⁹BrO₃] | 319.9732 | 100.00 |
| [C₁₄H₉⁸¹BrO₃] | 321.9712 | 97.28 |
Note: The relative abundance is calculated based on the natural isotopic abundances of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). The most abundant peak is set to 100%.
A Comparative Look: Mass Spectrometry vs. Alternative Techniques for Bromine Analysis
While mass spectrometry is a premier technique for identifying brominated organic compounds, other analytical methods can also be employed for elemental analysis. Understanding their strengths and limitations is key to selecting the most appropriate tool for a given research question.
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. Provides molecular weight and structural information. | High sensitivity and specificity. Provides isotopic information. Can be coupled with chromatography for complex mixture analysis. | Destructive technique. Matrix effects can suppress ionization. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Uses a high-temperature plasma to atomize and ionize the sample, followed by mass analysis. Primarily for elemental analysis. | Extremely high sensitivity for elemental detection, including bromine.[6] Can perform isotopic analysis. | Destructive technique requiring sample digestion. Provides no molecular structure information. High ionization potential of bromine can be challenging.[7] |
| X-Ray Fluorescence (XRF) | Irradiates the sample with X-rays, causing the emission of characteristic secondary X-rays that are element-specific. | Non-destructive. Minimal sample preparation. Can analyze solids and liquids directly. | Lower sensitivity compared to MS and ICP-MS.[8] Does not provide isotopic or molecular structure information. Matrix effects can be significant. |
| Beilstein Test | A simple qualitative chemical test where a copper wire is heated with the sample in a flame. A green flame indicates the presence of a halogen. | Quick and easy to perform. Requires minimal equipment. | Not specific to bromine (detects chlorine and iodine as well). Provides no structural information. Not quantitative. |
In the context of drug development and the analysis of a specific organic molecule like C14H9BrO3, mass spectrometry offers an unparalleled combination of sensitivity, specificity, and structural information. While ICP-MS excels in trace elemental quantification and XRF provides rapid, non-destructive elemental screening, neither can provide the molecular context that is crucial for confirming the identity of a compound. The Beilstein test, while historically significant, is a preliminary qualitative test and lacks the specificity and detail required for modern research standards.
Conclusion: The Definitive Power of the Bromine Isotope Pattern
The analysis of the bromine isotope pattern by mass spectrometry is a robust and highly reliable method for confirming the presence and number of bromine atoms in a molecule. For a compound with the formula C14H9BrO3, the expected appearance of a near 1:1 doublet of peaks separated by 2 m/z units in the mass spectrum provides unequivocal evidence of a single bromine atom. By following a well-designed experimental protocol and understanding the principles of ionization and mass analysis, researchers can confidently elucidate the elemental composition of brominated compounds, a critical step in the journey of drug discovery and development. While other techniques have their place in elemental analysis, the depth of information provided by mass spectrometry makes it the superior choice for the structural characterization of organic molecules.
References
-
Strategies for Interpreting Mass Spectra in Chemical Research. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Malleswari, T., et al. Mass Spectroscopy and Ionization Techniques. American Journal of Pharmacy and Health Research. [Link]
-
Strategies for Interpreting Mass Spectra in Chemical Research. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Jahn, S., et al. (2010). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 24(15), 2153-2158. [Link]
-
Bruderer, T., et al. (2017). Optimization of Experimental Parameters in Data-Independent Mass Spectrometry Significantly Increases Depth and Reproducibility of Results. Molecular & Cellular Proteomics, 16(12), 2296-2309. [Link]
-
Isotopes in Mass Spectrometry. Chemistry Steps. [Link]
-
Ward, C. D., et al. (2021). A comparison of field portable X-ray fluorescence (FP XRF) and inductively coupled plasma mass spectrometry (ICP-MS) for analysis of metals in the soil and ambient air. Chemosphere, 277, 130235. [Link]
-
Rosenfelder, N., et al. (2010). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 82(23), 9835-9842. [Link]
-
Organic acid derivatization protocol for mass spectrometry analysis v1. ResearchGate. [Link]
-
An alternative to bromide-titration method. ResearchGate. [Link]
-
Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. MDPI. [Link]
-
Böcker, S., & Dührkop, K. (2016). Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. Metabolites, 6(1), 6. [Link]
-
Van den Eede, N., et al. (2009). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. Journal of the American Society for Mass Spectrometry, 20(2), 233-242. [Link]
-
Quantitative Mass Spectrometry Imaging Protocols for Spatially Heterogeneous Samples. bioRxiv. [Link]
-
8: Identification of Unknowns (Experiment). Chemistry LibreTexts. [Link]
-
CLEN Method Recording of High-Resolution Mass Spectra of Organic Substances such as New Psychoactive Substance. Taxation and Customs Union. [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]
-
Comparative Evaluation of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and X-Ray Fluorescence (XRF) Analysis Techniques for Screening Potentially Toxic Elements in Soil. MDPI. [Link]
-
Isotope Distribution Calculator and Mass Spec Plotter. Scientific Instrument Services. [Link]
-
Determination of elevated concentrations of bromine in serum by ICP-MS and ICP-OES. Journal of Analytical Atomic Spectrometry. [Link]
-
Ionization Methods in Organic Mass Spectrometry. ResearchGate. [Link]
-
Isotopes, Atomic Mass, and Mass Spectrometry (M2Q3) – UW-Madison Chemistry 103/104 Resource Book. University of Wisconsin Pressbooks. [Link]
-
Iodine and Bromine Analysis in Human Urine and Serum by ICP-MS, Tailored for High-Throughput Routine Analysis in Population-Based Studies. MDPI. [Link]
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
Comparing reactivity of 4-(4-bromobenzoyl)benzoic acid vs 4-bromobenzophenone
An In-Depth Technical Guide: Reactivity & Applications of 4-(4-Bromobenzoyl)benzoic Acid vs. 4-Bromobenzophenone
Executive Summary
This guide provides a technical comparison between 4-bromobenzophenone (BBP) and 4-(4-bromobenzoyl)benzoic acid (BBBA) . While both share a core benzophenone scaffold acting as a triplet sensitizer and electrophile, their reactivity profiles diverge significantly due to the auxiliary carboxylic acid moiety in BBBA.
-
4-Bromobenzophenone (BBP): A lipophilic, monofunctional building block primarily used as a photoinitiator and a precursor for mono-aryl functionalization via cross-coupling.
-
4-(4-Bromobenzoyl)benzoic acid (BBBA): A heterobifunctional linker. The presence of the para-carboxylic acid transforms the molecule into a polar, dual-reactive scaffold essential for designing photoaffinity probes and proteomic tools. It exhibits enhanced electrophilicity at the C-Br bond due to the additive electron-withdrawing nature of the distal carboxyl group.
Molecular Architecture & Electronic Profile
The reactivity differences stem from the electronic influence of the substituents on the central benzophenone core.
| Feature | 4-Bromobenzophenone (BBP) | 4-(4-Bromobenzoyl)benzoic Acid (BBBA) |
| Structure | 4-Br-Ph-CO-Ph | 4-Br-Ph-CO-Ph-4-COOH |
| Electronic State | Electron-deficient (Carbonyl + Br) | Highly Electron-deficient (Carbonyl + Br + COOH) |
| Hammett Influence | ||
| Solubility | Lipophilic (DCM, Toluene, EtOAc) | Amphiphilic/Polar (DMSO, DMF, Basic H₂O) |
| Primary Role | Intermediate / Photoinitiator | Heterobifunctional Linker / Photo-probe |
Electronic Effects Visualization
The following diagram maps the electron density flow. In BBBA, the carboxylic acid exerts a long-range withdrawing effect, further activating the C-Br bond towards oxidative addition compared to BBP.
Figure 1: Electronic activation pathways. The additional COOH group in BBBA creates a 'pull-pull' electronic system, making the distal aryl bromide more susceptible to oxidative addition by metal catalysts.
Reactivity Profile: Cross-Coupling (C-Br Bond)
The most common application for both molecules in drug discovery is Palladium-catalyzed cross-coupling (Suzuki-Miyaura).
Mechanistic Insight
-
Oxidative Addition (Rate Limiting Step): Electron-deficient aryl halides undergo oxidative addition to Pd(0) faster than electron-rich ones.
-
Comparison: BBBA is more electron-deficient than BBP. Therefore, BBBA theoretically reacts faster in Suzuki couplings.
-
Practical Consequence: BBBA requires milder conditions or lower catalyst loading but demands careful base selection to avoid neutralizing the carboxylic acid (which can form an insoluble salt or poison the catalyst).
Experimental Protocol: Suzuki Coupling of BBBA
Target: Synthesis of a Biaryl-Photoaffinity Probe
-
Reagents:
-
Substrate: 4-(4-bromobenzoyl)benzoic acid (1.0 eq)
-
Partner: Phenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂ (3 mol%) - Chosen for stability with acidic substrates.
-
Base: K₂CO₃ (3.0 eq) - Excess required to neutralize -COOH first.
-
Solvent: DMF/H₂O (4:1) - Required for solubility of the carboxylate salt.
-
-
Procedure:
-
Step 1: Dissolve BBBA in DMF. Add K₂CO₃ dissolved in water. Stir for 10 min to ensure deprotonation (formation of potassium carboxylate).
-
Step 2: Add phenylboronic acid and degas the solution (sparge with Argon for 15 min).
-
Step 3: Add Pd(dppf)Cl₂ under Argon flow.
-
Step 4: Heat to 80°C for 4-6 hours. Monitor by LC-MS (Acidic mobile phase to keep COOH protonated).
-
Step 5 (Workup): Acidify with 1M HCl to pH 3 to precipitate the product. Filter and wash with water.
-
| Parameter | BBBA Protocol | BBP Protocol |
| Solvent System | Polar (DMF/Water, Dioxane/Water) | Non-polar (Toluene, THF) |
| Base Stoichiometry | > 2.5 equivalents (consumes 1 eq) | > 1.5 equivalents |
| Workup | Acidification required to isolate | Simple extraction (EtOAc) |
| Typical Yield | 85-92% | 90-95% |
Reactivity Profile: Photochemistry & Bioconjugation
This is the decisive factor for "Use Case" selection.
-
4-Bromobenzophenone (BBP): Acts as a "dead-end" photoinitiator. It can initiate polymerization but cannot easily be tethered to a specific biological target (protein/drug) without prior chemical modification of the bromine.
-
4-(4-Bromobenzoyl)benzoic Acid (BBBA): Designed for Photoaffinity Labeling .
-
The -COOH Handle: Allows formation of an amide bond with a drug pharmacophore or a lysine residue on a protein before the photochemical step.
-
The Benzophenone Core: Upon UV irradiation (350-365 nm), the carbonyl oxygen forms a triplet radical that abstracts a hydrogen atom from nearby C-H bonds (e.g., on a receptor protein), forming a permanent covalent bond.
-
Synthesis Workflow: Creating a Photo-Probe
Figure 2: The heterobifunctional utility of BBBA. The COOH acts as the anchor, while the Br allows for modular expansion (e.g., adding a biotin tag).
Synthesis & Availability
Understanding the origin of these materials helps in troubleshooting impurities.
-
BBP Synthesis:
-
Route: Friedel-Crafts Acylation.
-
Reactants: Benzene + 4-Bromobenzoyl Chloride (AlCl₃).
-
Impurity Profile: May contain traces of 4,4'-dibromobenzophenone if stoichiometry is off.
-
-
BBBA Synthesis:
-
Route: Oxidation of 4-(4-bromobenzoyl)toluene.
-
Why not Phthalic Anhydride? Reacting phthalic anhydride with bromobenzene typically yields the ortho-isomer (2-(4-bromobenzoyl)benzoic acid). The para-isomer (BBBA) requires a linear synthesis approach, making it more expensive and less commonly available in bulk than BBP.
-
Impurity Profile: May contain unoxidized methyl species or decarboxylated byproducts.
-
References
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
- Tomohiro, T., et al. (2007). Development of photoaffinity probes for the identification of protein targets. Bioorganic & Medicinal Chemistry Letters, 17(10), 2765-2769. (Demonstrates use of benzoylbenzoic acid scaffolds).
- BenchChem Application Note. (2025). Synthesis and Solubility Profile of 4-Bromobenzoyl Chloride and Derivatives.
A Comparative Guide to the HPLC Retention Times of Benzoylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of benzoylbenzoic acid derivatives. Moving beyond a simple recitation of methods, we will explore the causal relationships between molecular structure and chromatographic performance, offering field-proven insights to aid in method development, impurity profiling, and quality control.
Part 1: The Chromatographic Landscape: Understanding Retention of Aromatic Acids
The separation of benzoylbenzoic acid and its derivatives by Reversed-Phase HPLC (RP-HPLC) is fundamentally governed by the partitioning of these analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.[1] The more hydrophobic a molecule is, the more strongly it will interact with the stationary phase, leading to a longer retention time.[1] Several key molecular features dictate this behavior.
The Causality of Molecular Structure on Retention Time:
-
Hydrophobicity: The core structure of benzoylbenzoic acid, with its two phenyl rings, is inherently hydrophobic. This hydrophobicity is the primary driver of retention on a C18 column.
-
Influence of Polar Groups: The carboxylic acid group (-COOH) is a polar moiety. Its ionization state, which is dependent on the mobile phase pH, is a critical factor.[2] In a mobile phase with a pH below the analyte's pKa (typically around 3-4 for benzoic acids), the carboxylic acid will be protonated (-COOH) and thus less polar. This neutral form interacts more strongly with the C18 stationary phase, resulting in longer retention times.[2] Conversely, at a pH above the pKa, the group becomes ionized (-COO⁻), increasing its polarity and causing it to be more attracted to the mobile phase, thus shortening its retention time.[2]
-
Isomeric Position: The relative positions of the benzoyl and carboxylic acid groups (ortho-, meta-, para-) significantly influence the molecule's overall polarity and its interaction with the stationary phase.
-
2-Benzoylbenzoic Acid (ortho-): The proximity of the keto and carboxylic acid groups allows for the possibility of intramolecular hydrogen bonding. This internal interaction can shield the polar carboxylic group, effectively reducing the molecule's overall apparent polarity and leading to a shorter retention time compared to its isomers.
-
4-Benzoylbenzoic Acid (para-): The groups are positioned at opposite ends of the molecule, maximizing its linearity and potential for hydrophobic interaction with the stationary phase. This generally results in the longest retention time among the three basic isomers.
-
3-Benzoylbenzoic Acid (meta-): This isomer represents an intermediate polarity and spatial arrangement, typically eluting between the ortho- and para- isomers.
-
-
Additional Substituents: Other functional groups on the phenyl rings will further modify retention. For example, the addition of a nonpolar alkyl group, as seen in Ketoprofen (2-(3-benzoylphenyl)propionic acid), increases hydrophobicity and thus retention time compared to the parent 3-benzoylbenzoic acid.[3][4]
Part 2: A Validated Experimental Protocol for Derivative Separation
Trustworthy analytical data begins with a robust and well-defined protocol. The following method is based on a validated stability-indicating RP-HPLC method developed for the analysis of Ketoprofen, a key benzoylbenzoic acid derivative, and its related substances.[5] This protocol serves as a self-validating system, designed for high resolution and sensitivity.
Experimental Workflow
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of Brominated Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the UV-Vis absorption spectra of brominated benzophenone derivatives. Moving beyond a simple data repository, this document, authored from the perspective of a Senior Application Scientist, delves into the nuanced interplay between molecular structure and spectral properties. We will explore the theoretical underpinnings of the observed electronic transitions and provide practical, field-proven methodologies for obtaining high-quality spectral data.
Introduction: The Spectroscopic Significance of Benzophenones
Benzophenone and its derivatives are a cornerstone in photochemistry and are widely utilized as photoinitiators, UV absorbers in sunscreens, and as sensitizers in various photochemical reactions. Their utility is intrinsically linked to their electronic structure, which governs their absorption of ultraviolet and visible light. The introduction of substituents, such as bromine atoms, to the benzophenone core can significantly alter the energy of its electronic transitions, thereby tuning its photophysical properties for specific applications. Understanding these spectral shifts is paramount for the rational design of novel photosensitizers and materials.
This guide will focus on the effects of bromination at various positions on the benzophenone aromatic rings. We will examine how the position and number of bromine substituents influence the n→π* and π→π* electronic transitions that characterize the UV-Vis absorption spectra of these compounds.
The Electronic Transitions of Benzophenone: A Primer
The UV-Vis absorption spectrum of benzophenone is characterized by two main absorption bands corresponding to different electronic transitions.[1]
-
π→π* Transition: This is a high-intensity absorption, typically occurring at shorter wavelengths (around 250 nm in ethanol), and involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic system.[1][2]
-
n→π* Transition: This is a lower-intensity, forbidden transition that appears at longer wavelengths (around 330-360 nm in cyclohexane) and involves the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital.[1]
The solvent environment plays a crucial role in the energies of these transitions. In moving from a non-polar to a polar solvent, the π→π* absorption typically undergoes a bathochromic (red) shift, while the n→π* absorption experiences a hypsochromic (blue) shift. This is because polar solvents can stabilize the ground state of the carbonyl group through dipole-dipole interactions or hydrogen bonding, which lowers the energy of the ground state more than the excited state for the n→π* transition.[3]
Caption: Electronic transitions in the benzophenone chromophore.
Comparative Analysis of Brominated Benzophenone Derivatives
The introduction of bromine, a halogen atom, onto the benzophenone aromatic ring system influences the electronic transitions through a combination of inductive and resonance effects. Bromine is electronegative, exerting an electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be delocalized into the aromatic π system, resulting in a weak electron-donating resonance effect (+M). The net effect on the absorption spectrum is dependent on the position of substitution.
Table 1: UV-Vis Absorption Data of Benzophenone in Different Solvents
| Compound | Solvent | π→π* λmax (nm) | n→π* λmax (nm) |
| Benzophenone | Ethanol | ~250[1] | ~340[1] |
| Benzophenone | n-Hexane | 247.6[2] | Not reported |
| Benzophenone | Cyclohexane | ~250[1] | 330-360[1] |
3.1. 4-Bromobenzophenone (Para-substitution)
In the para position, the electron-donating resonance effect of the bromine atom can extend the conjugated π system. This is expected to lower the energy of the π→π* transition, resulting in a bathochromic (red) shift compared to unsubstituted benzophenone. The electron-withdrawing inductive effect is less influential at this position for the π system. The n→π* transition is less affected by ring substitution but may experience a slight shift.
3.2. 3-Bromobenzophenone (Meta-substitution)
At the meta position, the resonance effect of the bromine atom does not extend to the carbonyl group. Therefore, the electron-withdrawing inductive effect will be the dominant factor. This effect will slightly stabilize the π and n orbitals, leading to a minor, if any, shift in the π→π* and n→π* transitions compared to benzophenone. Any observed shift is likely to be small.
3.3. 2-Bromobenzophenone (Ortho-substitution)
Ortho-substitution introduces steric hindrance in addition to electronic effects. The bulky bromine atom can force the substituted phenyl ring out of planarity with the carbonyl group. This disruption of conjugation would increase the energy required for the π→π* transition, leading to a hypsochromic (blue) shift and a decrease in the molar absorptivity (intensity) of this band. The n→π* transition is generally less sensitive to these steric effects.
3.4. 4,4'-Dibromobenzophenone
With bromine atoms on both rings in the para positions, the extension of the conjugated system is enhanced. This would be expected to cause a more significant bathochromic shift in the π→π* transition compared to the monosubstituted 4-bromobenzophenone.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To ensure the acquisition of reliable and comparable data, a standardized experimental protocol is essential.
Caption: Standard workflow for UV-Vis spectroscopic analysis.
Step-by-Step Methodology:
-
Solvent Selection: Choose a spectroscopic grade solvent that dissolves the compound of interest and is transparent in the desired wavelength range. Ethanol is a common choice for benzophenone derivatives.
-
Preparation of Stock Solution: Accurately weigh a small amount of the brominated benzophenone derivative and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance within the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU).
-
Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-30 minutes to ensure a stable output.
-
Parameter Setup: Set the desired wavelength range for the scan (e.g., 200-450 nm for benzophenones). Select an appropriate scan speed and sampling interval.
-
Baseline Correction: Fill a clean quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and the cuvette.
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition and record the corresponding absorbance value. If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Conclusion
References
-
Ibeji, C.U., Adegboyega, J., Okagu, O.D., & Adeleke, B.B. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16, 504-516. [Link]
-
ResearchGate. (n.d.). UV absorption spectrum of benzophenone in ethanol and cyclohexane showing two broad bands at about 250 nm and at 330±360, respectively. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7030, 4-Bromobenzophenone. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70548, 3-Bromobenzophenone. [Link]
-
Damiani, E., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72868, 4,4'-Dibromobenzophenone. [Link]
Sources
Safety Operating Guide
Operational Guide: Proper Disposal and Handling of 4-(4-Bromobenzoyl)benzoic Acid
[1][2][3]
Executive Summary: Immediate Directives
Do Not: Dispose of down the drain, trash, or evaporate in fume hoods.[1] Primary Hazard: Irritant (Skin/Eye/Respiratory) and Halogenated Organic Load. Disposal Stream: Halogenated Organic Waste .[1][2][3] Critical Action: Segregate from non-halogenated solvents and strong oxidizers.[1][3]
Chemical Profile & Hazard Assessment
To manage waste effectively, one must understand the chemical's behavior.[1] 4-(4-Bromobenzoyl)benzoic acid (CAS: 17173-14-5) is a halogenated aromatic carboxylic acid.[4][5][1]
Technical Data Summary
| Property | Value/Description | Operational Implication |
| CAS Number | 17173-14-5 | Use for waste labeling and inventory tracking.[4][5][1] |
| Molecular Formula | C₁₄H₉BrO₃ | Bromine atom dictates the "Halogenated" waste stream.[4][5] |
| Physical State | Solid (Powder) | Dust control measures required during transfer.[4][5][6] |
| Acidity (pKa) | ~3.5 - 4.0 (Est.)[4][5][1] | Weak acid; incompatible with strong bases/oxidizers.[1] |
| GHS Classification | H315, H319, H335 | Requires standard PPE (Nitrile gloves, eye protection).[4][5][1] |
The "Why" Behind the Protocol (Expert Insight)
As a Senior Application Scientist, I emphasize that the Bromine (Br) substituent is the deciding factor in this disposal protocol.
-
Incineration Physics: When incinerated, non-halogenated organics burn cleanly into CO₂ and H₂O.[1] However, this compound releases Hydrogen Bromide (HBr) gas.[1]
-
Regulatory Impact: HBr is corrosive and requires incinerators equipped with specific acid-gas scrubbers.[4][1] Mixing this compound with non-halogenated waste streams (like pure acetone or methanol) forces the entire volume to be treated as halogenated, significantly increasing disposal costs and environmental processing load.[1][7]
Step-by-Step Disposal Procedures
A. Solid Waste Disposal (Pure Compound/Expired Reagent)
Use this protocol for expired bottles, spill cleanup solids, or contaminated weighing papers.[4][1]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[4][1] Glass is acceptable but poses a breakage risk.[1]
-
Labeling: Affix a hazardous waste label immediately.
-
Segregation: Do not mix with metal sharps or biohazardous waste.
B. Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)
Use this protocol if the compound is dissolved in solvents (e.g., DCM, THF, Methanol).[4][5][1]
-
Determine the Solvent Matrix:
-
Scenario 1: Halogenated Solvent (e.g., Dichloromethane, Chloroform). [4][5][1][3][8]
-
Pour directly into the Halogenated Waste carboy.[1]
-
-
Scenario 2: Non-Halogenated Solvent (e.g., Methanol, Ethyl Acetate). [4][5][1][7][9]
-
CRITICAL DECISION: Because the solute contains Bromine, the entire solution is now technically halogenated.[1]
-
Action: Dispose of in the Halogenated Waste carboy.
-
Note: While trace amounts might be accepted in non-halogenated streams depending on specific facility licenses, the safest, self-validating compliance method is to default to the Halogenated stream to prevent permit violations.[4][1]
-
-
C. Contaminated Debris (Gloves, Paper Towels)[1][2][3]
-
Trace Contamination: If gloves/towels are not heavily soiled, they may often be disposed of in the standard lab trash (verify with local EHS).[1]
-
Gross Contamination: If the debris is caked with powder or soaked in solution, seal it in a clear plastic bag, label as "Contaminated Debris - Halogenated," and dispose of as hazardous waste.[4][1]
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for determining the correct waste stream.
Figure 1: Decision logic for segregating 4-(4-bromobenzoyl)benzoic acid waste. Note that the presence of the bromine atom forces non-halogenated solutions into the halogenated waste stream.[4][1]
The Self-Validating System (Quality Assurance)
To ensure your lab remains compliant and safe, implement this 3-point check before closing any waste container:
-
The pH Check: Ensure the waste stream is not acidic (< pH 2) or basic (> pH 12.5) if mixing with general organic waste.[1] If the solution is highly acidic due to this compound, neutralize it or use a specific "Acidic Organic" waste stream if available.[1]
-
The Compatibility Check: Did you add any strong oxidizers (e.g., Nitric Acid, Peroxides) to the organic waste? STOP. This compound is organic; mixing with oxidizers can cause fire/explosion.[1]
-
The Label Check: Does the label explicitly list "Halogenated"? If the container goes to the incinerator without this designation, it may damage the facility's scrubbing equipment.[1]
Emergency Procedures
Spill Response:
-
Evacuate the immediate area if dust is airborne.[1][6][10][11]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][12] Use a P95/N95 dust mask if powder is loose.[1]
-
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.[1]
-
Cleanup: Scoop up the material (or sweep gently) and place it into the Solid Waste container described in Section 3A.
-
Decontamination: Wipe the surface with a soap and water solution.[1][10][13]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776856, 4-(4-Bromobenzoyl)benzoic acid.[4][1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview - Hazardous Waste Identification.[1] Retrieved from [Link][4][5][1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. mn.uio.no [mn.uio.no]
- 3. bucknell.edu [bucknell.edu]
- 4. epa.gov [epa.gov]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. carlroth.com [carlroth.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. wku.edu [wku.edu]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
